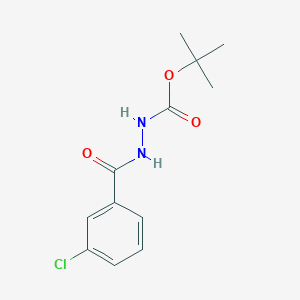![molecular formula C17H15ClN2OS B5058779 3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5058779.png)
3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene-2-carboxamide derivatives. This compound has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
The scientific research applications of 3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide are diverse and promising. This compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its use as a tool compound in biochemical and pharmacological assays.
Mecanismo De Acción
The mechanism of action of 3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it has been proposed that this compound may act by modulating the activity of specific enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in cancer progression. It has also been reported to bind to the dopamine D3 receptor, which is implicated in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide are dependent on the specific disease pathway or biological system being studied. For example, in cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In inflammatory cells, it has been reported to inhibit the production of pro-inflammatory cytokines, reducing inflammation. In neuronal cells, it has been shown to modulate dopamine receptor activity, potentially leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide in lab experiments include its high potency and selectivity for specific enzymes or receptors, making it a valuable tool compound for biochemical and pharmacological assays. However, the limitations of this compound include its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are several future directions for the research of 3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide. These include the investigation of its potential as a therapeutic agent in the treatment of various diseases, the development of more efficient synthesis methods, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-6-methylbenzothiophene-2-carboxylic acid with 4-pyridin-1-yl-ethan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid and the amine group, resulting in the formation of the target compound.
Propiedades
IUPAC Name |
3-chloro-6-methyl-N-(1-pyridin-4-ylethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-10-3-4-13-14(9-10)22-16(15(13)18)17(21)20-11(2)12-5-7-19-8-6-12/h3-9,11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVOJQJBBYSYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(C)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-methyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5058699.png)
![4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5058707.png)

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone]](/img/structure/B5058718.png)
![1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5058731.png)
![N-[1-(1-azepanylcarbonyl)-2-phenylvinyl]acetamide](/img/structure/B5058743.png)
![2,3,5-trifluoro-4-methoxy-6-[methyl(phenyl)amino]benzoic acid](/img/structure/B5058745.png)


![ethyl 3-(3-chlorobenzyl)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5058756.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5058761.png)
![(3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5058770.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)
